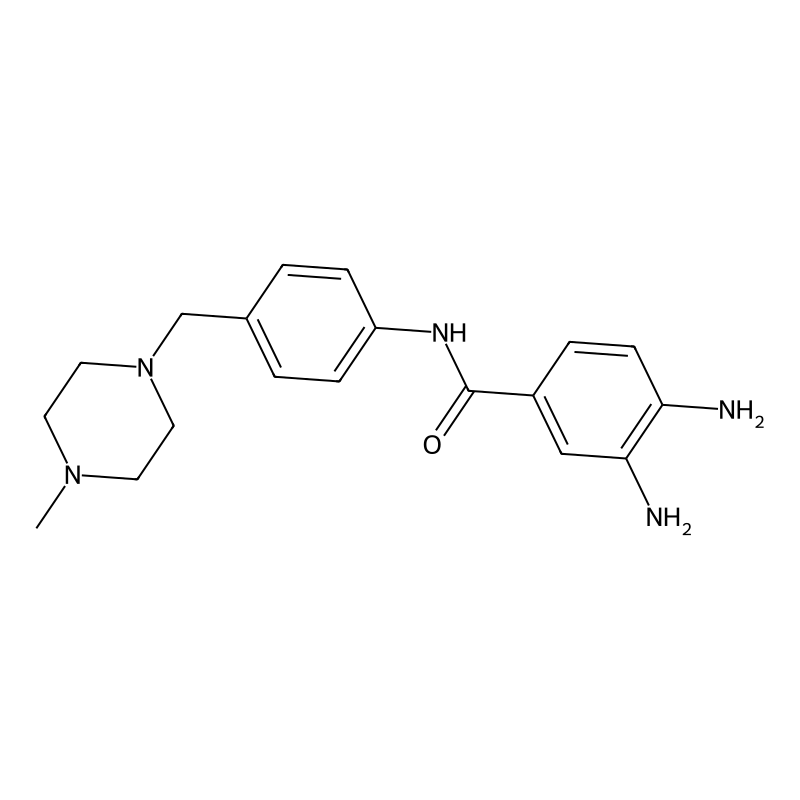

3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 339.44 g/mol. It features multiple functional groups, including two amino groups and a benzamide structure, which contribute to its potential biological activities. The compound is identified by the CAS number 936940-89-5 and is often used in pharmaceutical research and development.

The chemical reactivity of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide can be attributed to its amino groups, which can participate in various reactions such as:

- Acylation: The amino groups can react with acyl chlorides to form amides.

- Nucleophilic Substitution: The piperazine moiety may undergo nucleophilic substitution reactions due to the presence of electron-donating groups.

- Redox Reactions: The compound may also participate in redox reactions, particularly under acidic or basic conditions.

These reactions are significant for modifying the compound to enhance its biological activity or solubility.

Research indicates that 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide exhibits various biological activities. It has been studied for its potential as an:

- Anticancer Agent: Preliminary studies suggest it may inhibit tumor growth by interfering with cellular proliferation pathways.

- Antimicrobial Compound: The compound has shown activity against certain bacterial strains, indicating potential as an antibiotic.

- Neuroprotective Agent: Its structural similarity to known neuroprotective drugs suggests it may have applications in treating neurodegenerative diseases.

The synthesis of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: Utilizing substituted anilines and piperazine derivatives as starting materials.

- Stepwise Reaction:

- Formation of the Benzamide: Reacting an amine with a carboxylic acid derivative.

- Piperazine Attachment: Introducing the piperazine group via nucleophilic substitution on an activated aromatic ring.

- Amino Group Introduction: Employing reductive amination or similar methods to add amino groups at specific positions.

The applications of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide are diverse and include:

- Pharmaceutical Development: As a lead compound in drug discovery for cancer and infectious diseases.

- Research Tool: Used in biochemical assays to study enzyme activity or cellular signaling pathways.

- Chemical Probe: Investigating the role of specific biological targets within cells.

Interaction studies of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide focus on its binding affinity with various biological targets. These studies typically involve:

- Protein Binding Assays: Determining how well the compound binds to target proteins involved in disease pathways.

- Cellular Uptake Studies: Assessing how effectively the compound enters cells and its subsequent biological effects.

- In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

Several compounds share structural similarities with 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide. Some notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | Contains methyl group on the benzene ring | Potentially altered pharmacokinetics |

| N-(4-Methylpiperazin-1-yl)-N'-(3,4-dimethoxyphenyl)urea | Urea linkage instead of amide | Different mechanism of action |

| 2-Amino-N-(2-(4-methylpiperazin-1-yl)phenyl)acetamide | Acetamide instead of benzamide | Different solubility profile |

Uniqueness

The uniqueness of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide lies in its dual amino functionality combined with a piperazine moiety, making it a versatile candidate for further modifications aimed at enhancing its therapeutic efficacy. Its specific interactions with biological targets may also provide distinct advantages over structurally similar compounds.